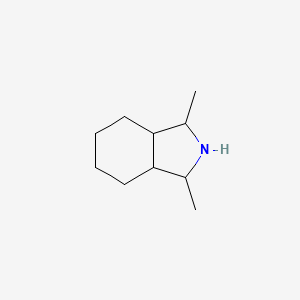![molecular formula C13H16N2O2 B2367278 N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide CAS No. 2361656-02-0](/img/structure/B2367278.png)
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.
Scientific Research Applications
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and material science. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, this compound has been used as a monomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in the prevention of oxidative stress-related diseases. In animal studies, this compound has been shown to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, this compound has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide. One area of interest is the development of this compound-based drug delivery systems for the treatment of neurological diseases. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for use in various fields, including medicinal chemistry, drug development, and material science. This compound has been shown to exhibit a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant activities. While there are still some limitations and unanswered questions regarding the use of this compound, further research in this area holds promise for the development of new therapies and materials.
Synthesis Methods
N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide can be synthesized through a multistep process involving the reaction of 4-aminobenzoyl chloride with methylamine, followed by the reaction of the resulting product with crotonic acid. The final product is obtained through the reaction of the intermediate with methylamine and acetic anhydride.
Properties
IUPAC Name |
N-methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-12(16)14-10-6-8-11(9-7-10)15(3)13(17)5-2/h4,6-9H,1,5H2,2-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPTCRBVMZDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2367196.png)
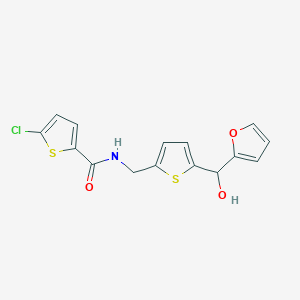
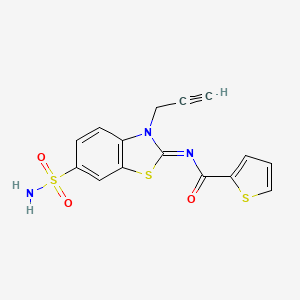

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
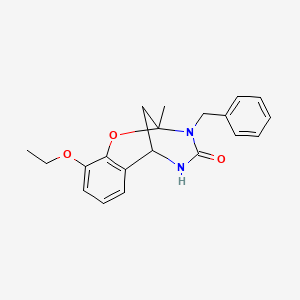
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

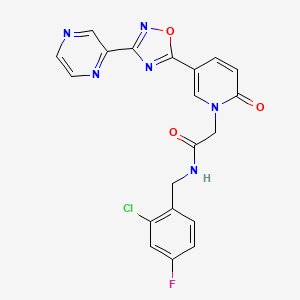
![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

